(1R)-2-Amino-1-(oxolan-3-yl)ethan-1-ol

Catalog No.
S15851111
CAS No.
M.F
C6H13NO2
M. Wt
131.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R)-2-Amino-1-(oxolan-3-yl)ethan-1-ol

Product Name

(1R)-2-Amino-1-(oxolan-3-yl)ethan-1-ol

IUPAC Name

(1R)-2-amino-1-(oxolan-3-yl)ethanol

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

InChI

InChI=1S/C6H13NO2/c7-3-6(8)5-1-2-9-4-5/h5-6,8H,1-4,7H2/t5?,6-/m0/s1

InChI Key

LVKRONDZCBNFLX-GDVGLLTNSA-N

Canonical SMILES

C1COCC1C(CN)O

Isomeric SMILES

C1COCC1[C@H](CN)O

(1R)-2-Amino-1-(oxolan-3-yl)ethan-1-ol is an organic compound characterized by its molecular formula C6H13NO2C_6H_{13}NO_2 and a molecular weight of approximately 129.17 g/mol. This compound features a chiral center, making it an important subject of study in asymmetric synthesis and chiral chemistry. The structure consists of an oxolane (tetrahydrofuran) ring attached to an ethan-1-ol moiety, with an amino group present, which contributes to its reactivity and biological significance. The presence of the oxolane ring imparts unique properties, enhancing its utility in various chemical and biological applications.

, showcasing its versatility as a building block in organic synthesis:

  • Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
  • Esterification: It can react with carboxylic acids to form esters, a reaction that is useful for creating derivatives with enhanced properties.
  • Dehydration: Under certain conditions, it can undergo dehydration to yield alkenes.

These reactions highlight the compound's potential for further functionalization and complexity in organic synthesis.

Research indicates that (1R)-2-Amino-1-(oxolan-3-yl)ethan-1-ol may exhibit significant biological activity. Its structure allows it to act as a substrate for various enzymes, particularly alcohol dehydrogenases, which facilitate the conversion of alcohols to aldehydes or ketones. This property makes it a candidate for studies in biochemistry and pharmacology, especially concerning metabolic pathways involving alcohols. Additionally, its amino group may contribute to interactions with biological targets, enhancing its relevance in medicinal chemistry.

The synthesis of (1R)-2-Amino-1-(oxolan-3-yl)ethan-1-ol can be achieved through several methods:

  • Starting from Oxolane Derivatives: The compound can be synthesized by introducing an amino group into oxolane derivatives through nucleophilic substitution reactions.
  • Using Chiral Catalysts: Asymmetric synthesis methods utilizing chiral catalysts can yield the desired enantiomer selectively.
  • Reduction Reactions: The reduction of corresponding carbonyl compounds can also lead to the formation of this amino alcohol.

These synthetic routes are essential for producing (1R)-2-Amino-1-(oxolan-3-yl)ethan-1-ol for research and industrial applications.

(1R)-2-Amino-1-(oxolan-3-yl)ethan-1-ol has several noteworthy applications:

  • Pharmaceutical Development: It is utilized in the synthesis of various pharmaceutical compounds due to its structural features and reactivity.
  • Material Science: The compound may serve as a precursor for the development of polymers or other materials owing to its functional groups.
  • Biochemical Research: Its role as a substrate in enzymatic reactions makes it valuable for studying metabolic processes involving alcohols.

Studies involving (1R)-2-Amino-1-(oxolan-3-yl)ethan-1-ol often focus on its interactions within biochemical pathways. Its ability to participate in enzyme-catalyzed reactions provides insights into metabolic processes involving alcohols. Advanced computational models like Google DeepMind’s AlphaFold 3 have been employed to predict molecular interactions involving this compound, enhancing our understanding of its potential biological roles.

Several compounds share structural similarities with (1R)-2-Amino-1-(oxolan-3-yl)ethan-1-ol, each exhibiting unique properties:

Compound NameStructure TypeUnique Features
(1S)-2-Amino-1-(oxolan-3-yl)ethan-1-olEnantiomerDifferent stereochemistry leading to varied activities
2-(tetrahydrofuran-2-yl)ethanolTetrahydrofuranDifferent positioning of the hydroxyl group
2-(oxolan-2-yl)ethanolTetrahydrofuranDifferent ring structure
2-(oxolan-4-yl)ethanolTetrahydrofuranVariations in ring size

The uniqueness of (1R)-2-Amino-1-(oxolan-3-yl)ethan-1-ol lies in its specific stereochemistry and the presence of both amino and hydroxyl functional groups, which enhance its utility in asymmetric synthesis and chiral chemistry. Its ability to undergo diverse chemical transformations distinguishes it from similar compounds, making it a valuable target for further research and application in various fields.

XLogP3

-1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

131.094628657 g/mol

Monoisotopic Mass

131.094628657 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-15-2024

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